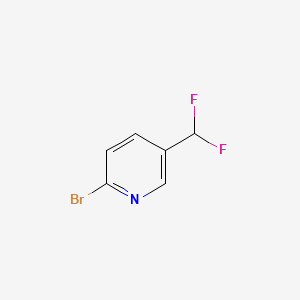

2-Bromo-5-(difluoromethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHDJDVFZSVUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716745 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-81-6 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(difluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(difluoromethyl)pyridine, a key building block in medicinal chemistry. It details the compound's chemical and physical properties, provides insights into its synthesis, and explores its significant role in the development of novel therapeutics, particularly as a precursor for C-C chemokine receptor type 5 (CCR5) antagonists. This document includes detailed experimental protocols for key reactions and visual diagrams to illustrate reaction workflows and biological signaling pathways, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. The presence of the bromine atom at the 2-position provides a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the difluoromethyl group at the 5-position is a valuable bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, enhanced lipophilicity, and better binding affinity of drug candidates. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the synthesis of complex molecules with therapeutic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1221272-81-6 | [1] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 25-30 °C | |

| Purity | >98% | [3] |

| SMILES | C1=C(C=NC(=C1)Br)C(F)F | |

| InChI | InChI=1S/C6H4BrF2N/c7-6-3-2-5(4-10-6)1-8-9/h2-4H,1H2 |

Synthesis of this compound

Logical Synthesis Workflow

Caption: Plausible synthetic routes to this compound.

3.1. General Experimental Protocol for Difluoromethylation of a Pyridine Ring (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Bromopyridine (1.0 eq)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 eq)

-

Radical initiator (e.g., AIBN, 0.1 eq)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine and the solvent.

-

Add (difluoromethyl)trimethylsilane (TMSCF₂H).

-

Add the radical initiator.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development: Synthesis of CCR5 Antagonists

This compound is a crucial intermediate in the synthesis of N-substituted pyrazole derivatives that act as antagonists of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for the development of anti-viral therapies.

4.1. CCR5 Signaling Pathway

The binding of chemokines (like RANTES, MIP-1α, and MIP-1β) or the HIV-1 envelope glycoprotein gp120 to CCR5 triggers a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) activates downstream pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as chemotaxis, inflammation, and, in the case of HIV-1, viral entry. CCR5 antagonists block this interaction, thereby preventing viral entry and subsequent infection.

References

Physicochemical properties of 2-Bromo-5-(difluoromethyl)pyridine

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique properties conferred by the difluoromethyl group make this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2] Understanding its physicochemical characteristics is crucial for formulation, quality control, and predicting its behavior in biological systems.[3][4]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1221272-81-6 | [5][6][7] |

| Molecular Formula | C₆H₄BrF₂N | [6][7][8] |

| Molecular Weight | 208.00 g/mol | [5] |

| Appearance | Solid | [5][6] |

| Melting Point | 25-30 °C | [5] |

| Boiling Point | Data not available | [9] |

| Density | Data not available | N/A |

| Purity | 95-98% (typical) | [6][7][10] |

| Storage Temperature | 2-8°C | [5] |

| Predicted XLogP | 2.5 | [11] |

| SMILES | FC(F)c1ccc(Br)nc1 | [5][9] |

| InChI | 1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | [5][6] |

| InChI Key | QUHDJDVFZSVUOH-UHFFFAOYSA-N | [5][6] |

Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical properties is a cornerstone of drug development.[3][12] While specific experimental data for all properties of this compound are not publicly available, this section outlines standard methodologies for their determination.

Melting Point Determination

The melting point provides critical information about the purity and identity of a substance.[12]

-

Methodology: A common method is using a Differential Scanning Calorimeter (DSC).

-

A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[3][12]

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., water, ethanol, simulated gastric fluid).

-

The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspensions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known amount of the compound.

-

The flask is shaken vigorously to allow for partitioning between the two phases and then left to stand for the phases to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous layers is determined using an analytical method like HPLC-UV.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Synthesis and Application Logic

The synthesis of fluorinated pyridines is a key area of research for developing new chemical entities.[1][13] The difluoromethyl group, in particular, is valued as a lipophilic bioisostere of a hydroxyl group, capable of modulating metabolic stability and binding affinity.[1]

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic route, starting from a commercially available pyridine derivative. This represents a common strategy for introducing a difluoromethyl group onto a heterocyclic ring system.

References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. pharmainventor.com [pharmainventor.com]

- 5. This compound 96 1221272-81-6 [sigmaaldrich.cn]

- 6. Pyridine, 2-bromo-5-(difluoromethyl)- | CymitQuimica [cymitquimica.com]

- 7. anaxlab.com [anaxlab.com]

- 8. This compound, 97% | 1221272-81-6 [chemicalbook.com]

- 9. arctomsci.com [arctomsci.com]

- 10. lookchem.com [lookchem.com]

- 11. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]

- 12. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Bromo-5-(difluoromethyl)pyridine

Introduction: This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-(difluoromethyl)pyridine (CAS No. 1221272-81-6). While specific experimental spectra for this compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on established principles of NMR, MS, and IR spectroscopy. The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel chemical entities.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.6 | Doublet (d) | ~2.4 | 1H | H-6 |

| ~7.9 | Doublet of Doublets (dd) | ~8.4, 2.4 | 1H | H-4 |

| ~7.6 | Doublet (d) | ~8.4 | 1H | H-3 |

| ~6.7 | Triplet (t) | ~56.0 (²JHF) | 1H | -CHF₂ |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~152 | Singlet | - | C-6 |

| ~142 | Singlet | - | C-2 (C-Br) |

| ~140 | Singlet | - | C-4 |

| ~128 | Triplet (t) | ~25 (²JCF) | C-5 |

| ~122 | Singlet | - | C-3 |

| ~114 | Triplet (t) | ~240 (¹JCF) | -CHF₂ |

Table 3: Predicted Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 207 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 209 | ~100 | [M+2]⁺ (with ⁸¹Br) |

| 128 | Variable | [M - Br]⁺ |

| 178 | Variable | [M - F]⁺ |

| 77 | Variable | [C₅H₃N]⁺ fragment |

Table 4: Predicted Infrared (IR) Spectral Data Sample Preparation: Thin Film or KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1580, ~1460, ~1420 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1380 | Strong | C-F stretch (symmetric) |

| ~1120 | Strong | C-F stretch (asymmetric) |

| ~1050 | Medium | C-H in-plane bending |

| ~830 | Strong | C-H out-of-plane bending |

| ~700-600 | Medium | C-Br stretch |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, MS, and IR spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides fragmentation patterns that are useful for structural elucidation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the solid in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure KBr pellet).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound using key spectroscopic techniques.

Synthesis and Characterization of 2-Bromo-5-(difluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-5-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the field of drug discovery and development. The presence of the difluoromethyl group (-CF2H) can impart unique properties to bioactive molecules, including increased metabolic stability, enhanced membrane permeability, and altered pKa, making it a valuable moiety in the design of novel therapeutics. Notably, this compound serves as a critical reactant in the synthesis of N-substituted pyrazoles that act as chemokine receptor CCR5 antagonists, which have shown promise as anti-viral agents.[1] This guide aims to provide researchers and scientists with a detailed resource for the synthesis and characterization of this important chemical entity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1221272-81-6 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 25-30 °C | [2] |

| Purity | Typically >96% | [2] |

| Storage | 2-8°C | [2] |

Synthesis Pathway

A plausible and commonly employed synthetic route to this compound starts from readily available 2-aminopyridine. The general strategy involves the bromination of the pyridine ring, followed by a Sandmeyer-type reaction to introduce the difluoromethyl precursor, and finally the conversion to the difluoromethyl group.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of this compound based on established methods for analogous compounds.

Synthesis of 2-Amino-5-bromopyridine (Bromination)

Caption: Workflow for the bromination of 2-aminopyridine.

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, cooled to 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound

This step involves a Sandmeyer-type reaction followed by difluoromethylation.

Procedure:

-

Suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, prepare a solution for the Sandmeyer-type reaction to introduce a precursor for the difluoromethyl group.

-

Slowly add the cold diazonium salt solution to the Sandmeyer reaction mixture.

-

Allow the reaction to proceed, monitoring by TLC.

-

The intermediate is then subjected to a difluoromethylation reaction, for example, using a fluoride source like hydrogen fluoride-pyridine complex in the presence of a nitrite source.

-

Work-up the reaction mixture by neutralization and extraction with a suitable organic solvent.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

References

The Difluoromethyl Group on a Pyridine Ring: A Comprehensive Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group onto a pyridine ring has become a pivotal strategy in medicinal chemistry and drug development. This moiety imparts a unique combination of physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and the ability to act as a lipophilic hydrogen bond donor, which can significantly modulate the biological activity of parent compounds. This in-depth technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group on a pyridine ring, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Electronic Influence and Reactivity Overview

The difluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution, which generally requires harsh conditions. Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The acidic proton of the CF₂H group can also participate in specific interactions, such as hydrogen bonding with biological targets.[1]

Synthesis of Difluoromethylpyridines

The direct introduction of a difluoromethyl group onto a pyridine ring can be achieved through several methods, primarily involving C-H functionalization. The choice of method often dictates the regioselectivity of the difluoromethylation.

N-Difluoromethylation

The synthesis of N-difluoromethyl-2-pyridones is a valuable transformation. One common method involves the difluoromethylation of 2-acetaminopyridine derivatives using sodium chlorodifluoroacetate as a difluorocarbene source, followed by in situ hydrolysis.[2] Another approach utilizes ethyl bromodifluoroacetate for the N-alkylation of pyridines, followed by hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts.[3]

C-H Difluoromethylation

Direct C-H difluoromethylation of the pyridine ring offers a more atom-economical approach. Recent advances have enabled regioselective functionalization at the meta and para positions.

-

Meta-C-H Difluoromethylation: This can be achieved through a radical process using oxazino pyridine intermediates, which are readily accessible from pyridines.[1][4]

-

Para-C-H Difluoromethylation: The selectivity can be switched to the para position by the in situ transformation of oxazino pyridines to pyridinium salts, followed by a Minisci-type radical alkylation.[1][4]

Quantitative Data on Difluoromethylation Reactions

The following tables summarize quantitative data for key difluoromethylation reactions, providing a comparative overview of different methodologies.

Table 1: Synthesis of N-Difluoromethyl-2-pyridone Derivatives

| Starting Material | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Acetamido-5-bromopyridine | ClCF₂COONa | 18-crown-6 | Diglyme | 120 | 2 | 75 | [2] |

| 2-Acetamido-5-chloropyridine | ClCF₂COONa | 18-crown-6 | Diglyme | 120 | 2 | 78 | [2] |

| Pyridine | BrCF₂COOEt | K₂CO₃ | DMF | 80 | 12 | 85 | [3] |

| 4-Methylpyridine | BrCF₂COOEt | K₂CO₃ | DMF | 80 | 12 | 82 | [3] |

Table 2: Regioselective C-H Difluoromethylation of Pyridines

| Pyridine Derivative | Position | Reagent | Conditions | Yield (%) | Reference |

| 2-Phenylpyridine | meta | 2,2-difluoro-2-iodo-1-phenylethan-1-one | LED (456 nm), Acetic acid, TMP, Acetonitrile, RT, 24h; then 6N HCl; then NaOH | 65 | [1] |

| 2-Phenylpyridine | para | Bis(difluoroacetyl) peroxide (in situ) | (±)-CSA, Acetone, 0°C, 4h; then 6N HCl, 60°C, 16h | 67 | [1] |

| 2-(p-Tolyl)pyridine | meta | 2,2-difluoro-2-iodo-1-phenylethan-1-one | LED (456 nm), Acetic acid, TMP, Acetonitrile, RT, 24h; then 6N HCl; then NaOH | 68 | [1] |

| 2-(p-Tolyl)pyridine | para | Bis(difluoroacetyl) peroxide (in situ) | (±)-CSA, Acetone, 0°C, 4h; then 6N HCl, 60°C, 16h | 73 | [1] |

Reactivity of the Difluoromethylated Pyridine Ring

The presence of the electron-withdrawing difluoromethyl group significantly alters the reactivity of the pyridine ring, making it a versatile scaffold for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated difluoromethylpyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group activates the ring towards nucleophilic attack. For instance, 2-chloro- or 2-fluoropyridines bearing a difluoromethyl group can readily react with various nucleophiles such as amines, alkoxides, and thiolates to afford the corresponding substituted products. The reaction typically proceeds under mild conditions and offers high regioselectivity.[5][6]

Cross-Coupling Reactions

Difluoromethyl-substituted halopyridines are valuable partners in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: Bromo- or iododifluoromethylpyridines can be coupled with boronic acids or their esters to form biaryl structures.[7][8][9]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling halodifluoromethylpyridines with a wide range of primary and secondary amines.[10][11]

-

Sonogashira Coupling: Terminal alkynes can be coupled with iododifluoromethylpyridines to introduce alkynyl moieties onto the pyridine ring.[12][13]

Table 3: Cross-Coupling Reactions of Halodifluoromethylpyridines (Representative Examples)

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-5-(difluoromethyl)pyridine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2-Chloro-4-(difluoromethyl)pyridine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 92 |

| 2-Iodo-6-(difluoromethyl)pyridine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 88 |

Note: The yields in this table are illustrative and based on typical conditions for similar substrates, as specific data for these exact difluoromethylpyridine derivatives may not be widely published.

Experimental Protocols

General Procedure for meta-C-H Difluoromethylation of 2-Arylpyridines[1]

A mixture of the 2-arylpyridine (1.0 equiv), dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv), and methyl pyruvate (2.0 equiv) in toluene is heated at 100 °C for 12 hours to form the corresponding oxazino pyridine intermediate. After purification, the oxazino pyridine (1.0 equiv), 2,2-difluoro-2-iodo-1-phenylethan-1-one (1.5 equiv), acetic acid (0.5 equiv), and 2,2,6,6-tetramethylpiperidine (TMP, 2.5 equiv) are dissolved in acetonitrile. The mixture is irradiated with a blue LED (456 nm) at room temperature for 24 hours. Subsequently, 6 N HCl is added, and the mixture is stirred for 2 hours. The reaction is then basified with aqueous NaOH and stirred for another 6 hours. The product is extracted with an organic solvent, dried, and purified by column chromatography.

General Procedure for para-C-H Difluoromethylation of 2-Arylpyridines[1]

To a solution of difluoroacetic anhydride (4.8 equiv) in acetonitrile at -40 °C is added urea-hydrogen peroxide adduct (2.4 equiv). The mixture is stirred for 30 minutes to generate bis(difluoroacetyl) peroxide in situ. In a separate flask, the oxazino pyridine intermediate (1.0 equiv) and (±)-camphorsulfonic acid (CSA, 1.5 equiv) are dissolved in acetone at 0 °C. The freshly prepared solution of bis(difluoroacetyl) peroxide is then transferred to the second flask. The reaction mixture is stirred at 0 °C for 4 hours. 6 N HCl is then added, and the mixture is heated to 60 °C for 16 hours. After cooling, the reaction is basified, extracted, dried, and purified.

General Procedure for Suzuki-Miyaura Coupling of a Bromodifluoromethylpyridine

To a degassed mixture of the bromodifluoromethylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is added a solution of Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of toluene and water. The reaction mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizations

Caption: Workflow for meta-C-H difluoromethylation of 2-arylpyridines.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The difluoromethyl group serves as a powerful tool for modulating the properties of pyridine-containing molecules. The synthetic methodologies for introducing this group have advanced significantly, allowing for precise control over regioselectivity. The resulting difluoromethylpyridines are versatile building blocks for a wide range of chemical transformations, including nucleophilic aromatic substitutions and various cross-coupling reactions. This guide provides a foundational understanding of the reactivity of this important structural motif, offering valuable insights for the design and synthesis of novel compounds in drug discovery and materials science.

References

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Difluoromethyl Group in Pyridines: An In-Depth Technical Guide to its Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic properties and its role as a versatile bioisostere. When appended to a pyridine scaffold, a common motif in pharmaceuticals, the CHF₂ group significantly modulates the electronic landscape of the ring system. This technical guide provides a comprehensive overview of the electronic effects of the difluoromethyl group in pyridines, offering valuable insights for researchers engaged in drug design and development.

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[1] Its influence on molecular properties such as pKa, lipophilicity, and metabolic stability makes it a valuable tool for optimizing lead compounds. This guide will delve into the quantitative measures of these electronic effects, provide detailed experimental protocols for their determination, and illustrate key concepts with clear diagrams.

Electronic Effects of the Difluoromethyl Group: A Quantitative Perspective

The electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group significantly impacts the electron density of the pyridine ring. This effect can be quantified using Hammett substituent constants (σ) and by observing the change in the basicity (pKa) of the pyridine nitrogen.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing effect and negative values indicating an electron-donating effect. The constants are position-dependent, with σₚ for para-substituents and σₘ for meta-substituents.

While specific Hammett constants for the CHF₂ group on a pyridine ring are not extensively reported in the literature, values derived from benzene systems provide a good approximation. These values clearly indicate the electron-withdrawing nature of the difluoromethyl group through both inductive and resonance effects.

| Substituent | σ_m | σ_p |

| CHF₂ | 0.32 | 0.36 |

| CH₃ | -0.07 | -0.17 |

| CF₃ | 0.43 | 0.54 |

Table 1: Hammett Substituent Constants for Selected Groups.

Impact on Pyridine Basicity (pKa)

The introduction of an electron-withdrawing group like CHF₂ is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value. This is due to the reduced electron density on the nitrogen atom, making it less available to accept a proton.

Estimated pKa values:

-

For 3-difluoromethylpyridine (meta-substitution): ΔpKa ≈ -ρ * σₘ Assuming a ρ value of approximately 5.9 for pyridinium ion dissociation, the estimated pKa would be significantly lower than that of pyridine.

-

For 4-difluoromethylpyridine (para-substitution): ΔpKa ≈ -ρ * σₚ Similarly, a substantial decrease in pKa is predicted for the 4-substituted isomer.

The pKa of 2-(difluoromethylthio)pyridine has been reported as 1.95, a significant decrease from its non-fluorinated analog. This provides strong evidence for the potent electron-withdrawing effect of the SCF₂H group and, by extension, the CHF₂ group on the basicity of the pyridine ring.

| Compound | pKa |

| Pyridine | 5.23[2] |

| 2-Methylpyridine | 5.97 |

| 2-Trifluoromethylpyridine | 1.77 |

| 2-Difluoromethylpyridine | Estimated < 5.23 |

| 3-Difluoromethylpyridine | Estimated < 5.23 |

| 4-Difluoromethylpyridine | Estimated < 5.23 |

Table 2: Comparison of pKa Values of Substituted Pyridines (Experimental and Estimated).

Experimental Protocols for Determining Electronic Effects

For researchers wishing to quantify the electronic effects of the difluoromethyl group on their specific pyridine-containing molecules, the following experimental protocols are provided.

Determination of pKa by Potentiometric Titration

This is a classic and reliable method for determining the pKa of a compound.

Methodology:

-

Solution Preparation: Prepare a standard solution of the difluoromethyl-substituted pyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue. Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the pyridine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the standardized acid solution in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon protonation.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7 for a weakly basic pyridine).

-

Sample Preparation: Prepare a stock solution of the difluoromethyl-substituted pyridine in a suitable solvent (e.g., methanol or DMSO).

-

Spectral Measurement: In a series of cuvettes or a 96-well plate, add a small, constant amount of the pyridine stock solution to each buffer solution. Record the UV-Vis spectrum for each sample.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[3][4]

References

Solubility of 2-Bromo-5-(difluoromethyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(difluoromethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall development pathway. This technical guide provides a comprehensive overview of the solubility profile of this compound, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. Due to the lack of publicly available quantitative solubility data, this document offers a predictive qualitative assessment based on established chemical principles. Furthermore, it provides detailed, step-by-step experimental protocols for researchers to quantitatively determine the solubility of this compound in various common organic solvents using industry-standard methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a difluoromethyl group. The presence of the difluoromethyl group, a bioisostere of hydroxyl or thiol groups, can significantly modulate properties such as lipophilicity, metabolic stability, and membrane permeability. Understanding its solubility is paramount for its application in drug discovery and process chemistry, impacting everything from reaction conditions to the formulation of final drug products.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively across a range of common organic solvents.[1] The molecule possesses moderate polarity arising from the nitrogen atom in the pyridine ring and the electronegative fluorine and bromine atoms. However, the overall structure is dominated by the aromatic ring and the halogen substituents, lending it significant non-polar character.

The following table summarizes the predicted qualitative solubility. This information should be used as a preliminary guide for solvent selection, to be confirmed by quantitative experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol | Soluble | The polar -OH group of methanol can interact with the polar regions of the pyridine derivative. |

| Ethanol | Soluble | Similar to methanol, but slightly lower polarity may marginally decrease solubility compared to methanol.[2] | |

| Aprotic Polar | Acetone | Soluble | The polar carbonyl group of acetone can engage in dipole-dipole interactions with the solute. |

| Acetonitrile | Soluble | Its polarity is suitable for dissolving moderately polar compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] | |

| Esters | Ethyl Acetate | Soluble | Possesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good solvent for moderately polar compounds. |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to esters and ketones; solubility is expected to be moderate. |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent with moderate polarity, effective for a wide range of organic compounds. |

| Chloroform | Soluble | Similar in properties to dichloromethane. | |

| Aromatic | Toluene | Sparingly Soluble | Primarily non-polar, but the aromatic ring can interact with the pyridine ring of the solute. |

| Non-Polar | Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the more polar regions of the this compound molecule.[3] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental procedures are required. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium solubility and is highly recommended.[4][5][6]

Core Methodology: The Shake-Flask Method

This method establishes the equilibrium solubility of a solid compound in a solvent at a controlled temperature.[4][5]

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a specific temperature to determine its equilibrium concentration.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control (or a thermostated water bath)

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Appropriate analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC system, or gravimetric analysis tools)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is confirmed when consecutive measurements show the same concentration.[7]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for a period (e.g., 2-4 hours) at the same constant temperature. This allows the excess, undissolved solid to sediment.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.

-

Analysis: Analyze the concentration of this compound in the filtered saturated solution using one of the analytical methods detailed below.

Analytical Methods for Concentration Measurement

This is the most direct method and does not require spectroscopic properties of the solute.[8][9]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume (e.g., 1.00 mL) of the filtered saturated solution into the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in g/L or mg/mL.[7]

This method is suitable if this compound exhibits significant absorbance in the UV-Vis range and the solvent is transparent in that region.[10][11]

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[12]

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution.

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[13][14]

Procedure:

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Preparation of Calibration Curve:

-

Prepare a stock solution and a series of at least five standard solutions of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then multiply by the dilution factor to find the solubility in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. sciforum.net [sciforum.net]

Commercial Availability and Technical Guide for 2-Bromo-5-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(difluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, sought after for its utility in the synthesis of novel pharmaceutical candidates. The presence of the difluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and pKa, making it a valuable moiety in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, its chemical and physical properties, and detailed protocols for its application in common cross-coupling reactions.

Chemical and Physical Properties

This compound, with the CAS number 1227563-31-7, is a solid at room temperature with a melting point in the range of 25-30°C.[1] It is characterized by the molecular formula C₆H₄BrF₂N and a molecular weight of approximately 208.00 g/mol . For optimal stability, it is recommended to store this compound at 2-8°C.[1]

| Property | Value | References |

| CAS Number | 1227563-31-7 | [1][2][3] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.00 g/mol | |

| Appearance | Solid, Pale yellow low melting solid | [2][4] |

| Melting Point | 25-30 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | FC(F)c1ccc(Br)nc1 | |

| InChI | 1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H |

Commercial Suppliers and Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. Purity levels typically range from 95% to over 98%, with common grades being 96% and 97%.[1][2][3][5] The compound is available in quantities ranging from milligrams to kilograms. Below is a summary of some of the key suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 96% | Custom |

| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g |

| Anax Laboratories | >98% | Custom |

| Arctom | 97% | 10g |

| BLD Pharm | Not Specified | Custom |

| Shaanxi Cuicheng Biomedical | ≥98% (HPLC) | g, kg |

| ChemicalBook | 97% | 5mg, 0.25g, 0.5g, 1g, 2.5g, 5g, 10g |

Note: Pricing information is highly variable and subject to change. Please consult the respective suppliers for current pricing.

Quality Control and Representative Analytical Data

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing. The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a specific CoA for this compound was not publicly available, a representative CoA for a similar brominated pyridine derivative would typically include:

-

Product Name and CAS Number: To confirm the identity of the compound.

-

Lot Number: For batch traceability.

-

Appearance: To ensure it meets the expected physical form.

-

Purity by HPLC: This is a quantitative measure of the compound's purity, often expressed as a percentage area of the main peak.

-

¹H NMR and ¹⁹F NMR: To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Researchers can request a CoA from the supplier for the specific lot they are purchasing.

Experimental Protocols

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. Below are detailed, representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Schlenk flask or reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask, and then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Reaction Scheme:

General workflow for a Buchwald-Hartwig amination reaction.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.

-

Add this compound and the amine to the reaction mixture.

-

Heat the reaction mixture to 100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and valuable building block for the synthesis of novel compounds in drug discovery and development. A range of suppliers offer this compound in various purities and quantities, making it accessible for both small-scale research and larger-scale applications. The provided experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical starting point for researchers to utilize this versatile reagent in their synthetic endeavors. As with all chemical reagents, adherence to proper safety protocols is essential when handling and using this compound.

References

The Versatile Virtuoso: 2-Bromo-5-(difluoromethyl)pyridine as a Cornerstone for Novel Heterocycles

For Immediate Release

In the intricate world of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a paramount approach for fine-tuning physicochemical and biological properties. Among the plethora of fluorinated building blocks, 2-Bromo-5-(difluoromethyl)pyridine has emerged as a particularly valuable and versatile synthon for the construction of novel and complex heterocyclic compounds. This technical guide delves into the reactivity of this powerful building block, providing a comprehensive overview of its application in the synthesis of innovative molecular architectures with significant potential in medicinal chemistry.

Core Properties and Reactivity

This compound is a solid at room temperature with a melting point of 25-30 °C. The presence of the electron-withdrawing difluoromethyl group and the bromine atom at the 2-position of the pyridine ring dictates its reactivity, making it an ideal substrate for a variety of cross-coupling reactions. The bromine atom is readily displaced through palladium-catalyzed transformations, opening avenues for the introduction of a wide array of substituents and the subsequent construction of diverse heterocyclic systems.

Key Synthetic Transformations and Applications

The true potential of this compound is unlocked through its participation in cornerstone C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions pave the way for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling stands as a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in the synthesis of substituted pyridines, which are key intermediates in the development of therapeutic agents. A notable example is the synthesis of a potent PARP7 inhibitor, where this building block is coupled with a complex boronic acid derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Product | Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (S)-6-(5-(difluoromethyl)pyridin-2-yl)-7,8-difluoro-2-(4-((6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-4-yl)amino)pentyl)isoquinolin-1(2H)-one | This compound, corresponding boronic ester of the isoquinolinone derivative | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | Not specified |

Note: The yield for this specific reaction was not detailed in the available literature, but typical Suzuki couplings with similar substrates afford moderate to good yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: A Gateway to Amino-Heterocycles

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. By reacting this compound with a variety of amines, researchers can access key intermediates for the synthesis of fused heterocyclic systems and other biologically active molecules. For instance, the synthesis of PQR530, a potent PI3K/mTOR inhibitor, likely involves the amination of this compound as a crucial step to introduce the necessary amino functionality for further elaboration.[1]

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Product | Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Amino-5-(difluoromethyl)pyridine derivative | This compound, Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-95 (typical) |

Note: Yields are typical for Buchwald-Hartwig aminations of bromopyridines and may vary depending on the specific amine used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.5 equiv.). An anhydrous, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to a temperature typically between 80 and 120 °C. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled, quenched, and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[2][3]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties for Cyclization

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups that can participate in subsequent cyclization reactions to form a variety of fused heterocyclic systems. While specific examples with this compound leading to novel heterocycles are not prominently featured in the reviewed literature, the general methodology is well-established for other bromopyridines.

Table 3: Representative Sonogashira Coupling Reaction

| Product | Reactants | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Alkynyl-5-(difluoromethyl)pyridine | This compound, Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 4-16 | 75-95 (typical) |

Note: Yields are based on typical Sonogashira couplings with bromopyridines.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

Signaling Pathway Analogy: From Building Block to Fused Heterocycle

Caption: Pathway to fused heterocycles from this compound.

Conclusion

This compound has proven to be an invaluable building block in the synthesis of novel heterocycles. Its reactivity in key cross-coupling reactions allows for the facile introduction of diverse functionalities, providing a robust platform for the construction of complex molecular architectures. The strategic use of this synthon has already led to the discovery of potent bioactive molecules, and its continued application in medicinal chemistry and materials science is poised to yield further innovations. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this versatile compound.

References

- 1. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

Theoretical Exploration of the Electronic Landscape of 2-Bromo-5-(difluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-Bromo-5-(difluoromethyl)pyridine, a molecule of significant interest in medicinal and agricultural chemistry. Due to the presence of a halogen, a difluoromethyl group, and the pyridine nitrogen, the electronic properties of this compound are complex and crucial for its reactivity and interaction with biological targets. This document outlines the computational methodologies, predicted electronic characteristics, and a logical workflow for the theoretical investigation of this and similar molecules. The insights presented herein are vital for the rational design of novel derivatives with enhanced efficacy and optimized pharmacokinetic profiles.

Introduction

The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern drug discovery, offering a means to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (CHF2), in particular, is of growing interest due to its unique electronic and steric properties. When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, it can significantly influence the electronic distribution within the aromatic ring. The additional presence of a bromine atom at the 2-position further perturbs the electronic structure, creating a unique electrostatic potential and reactivity profile.

Understanding the intricate electronic landscape of this compound is paramount for predicting its chemical behavior, potential intermolecular interactions, and ultimately, its biological activity. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide details the application of such methods to this specific molecule.

Theoretical and Computational Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily based on Density Functional Theory (DFT).[2][3][4][5] DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound is outlined below. This protocol is standard for theoretical studies on substituted pyridines and related organic molecules.[2][4][5]

Caption: Computational workflow for the theoretical analysis of this compound.

Key Theoretical Parameters

The following parameters are critical for a thorough understanding of the electronic structure:

-

Methodology: Density Functional Theory (DFT) is a widely used method for such systems.[2][3][4][5]

-

Functional: The B3LYP hybrid functional is a common choice, providing reliable results for organic molecules.[2][4]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to describe the electronic distribution, including polarization and diffuse functions.[2][4]

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.[2]

Predicted Electronic Structure and Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions of a molecule.

-

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing bromine and difluoromethyl groups. This suggests these areas are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. The presence of the electron-withdrawing difluoromethyl and bromo groups is expected to lower both the HOMO and LUMO energy levels, potentially resulting in a moderate HOMO-LUMO gap.[9]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group, indicating their role as hydrogen bond acceptors.

-

Positive Potential (Blue): A region of positive potential is likely associated with the hydrogen atom of the difluoromethyl group, making it a potential hydrogen bond donor. The bromine atom can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Atomic Charges and Dipole Moment

The distribution of partial atomic charges, calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the electron distribution. The difluoromethyl and bromine substituents are expected to lead to a significant polarization of the molecule, resulting in a notable dipole moment. This polarity is a critical factor in the molecule's solubility and its ability to engage in dipole-dipole interactions.

Quantitative Data Summary

The following table summarizes the expected trends in the calculated electronic properties of this compound, based on general principles and data from related substituted pyridines.[2][4][6] The values presented are illustrative and would need to be confirmed by specific calculations for the target molecule.

| Property | Expected Value/Trend | Significance |

| HOMO Energy | Lowered relative to unsubstituted pyridine | Indicates increased stability against oxidation; identifies sites for electrophilic attack. |

| LUMO Energy | Significantly lowered relative to unsubstituted pyridine | Indicates increased susceptibility to reduction; identifies sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate | Correlates with chemical reactivity and electronic transition energies. |

| Dipole Moment (μ) | High | Influences solubility, intermolecular forces, and binding to polar targets. |

| Mulliken Charge on N | Negative | Confirms its role as a Lewis base and hydrogen bond acceptor. |

| Mulliken Charge on Br | Slightly Negative | Reflects its electronegativity, but can engage in halogen bonding. |

| Mulliken Charges on F atoms | Highly Negative | Strong electron-withdrawing effect; potential for hydrogen bonding. |

Logical Relationships in Electronic Structure Analysis

The interplay between the different electronic properties can be visualized as a logical flow, where the fundamental calculations provide the basis for interpreting more complex chemical and biological behaviors.

References

- 1. nbinno.com [nbinno.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-(difluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(difluoromethyl)pyridine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, as the resulting 2-aryl-5-(difluoromethyl)pyridine scaffold is a key structural motif in many pharmaceutical agents. The difluoromethyl group often enhances metabolic stability and binding affinity, making this building block particularly valuable in drug discovery.

Reaction Principle